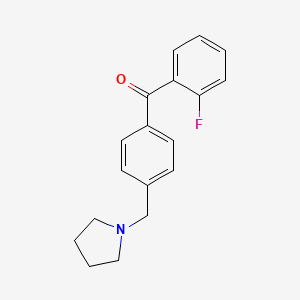

2-Fluoro-4'-pyrrolidinomethyl benzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

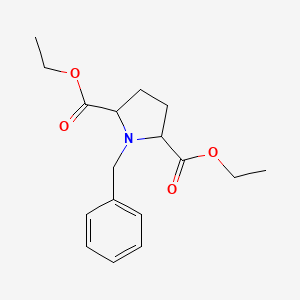

“2-Fluoro-4’-pyrrolidinomethyl benzophenone” is a chemical compound that belongs to the class of benzophenone derivatives. It is commonly known as 4’-Methoxy-alpha-pyrrolidinopropiophenone (MOPPP). The compound has a CAS Number of 898774-55-5 and a linear formula of C18H18FNO .

Molecular Structure Analysis

The molecular structure of “2-Fluoro-4’-pyrrolidinomethyl benzophenone” is represented by the linear formula C18H18FNO . The compound has a molecular weight of 283.35 .Aplicaciones Científicas De Investigación

Synthesis and Antiproliferative Activity

- Synthesis and Antiproliferative Activity of Benzophenone Tagged Pyridine Analogues : Benzophenones with a pyridine nucleus, including fluoro-substituted compounds, have shown significant antiproliferative activity against Dalton's lymphoma ascites cells. This activity is linked to the activation of caspase-activated DNase, leading to DNA fragmentation and apoptosis in tumor cells (Al‐Ghorbani et al., 2016).

Chemical Synthesis Techniques

- Convenient Palladium-Catalyzed Preparation of Primary Anilines : A novel fluoroalkyl benzophenone imine reagent has been developed for the palladium-catalyzed Buchwald-Hartwig amination of aryl halides. This approach offers a convenient method for producing primary anilines (Cioffi et al., 2004).

Polymer Science

- Synthesis and Properties of New Sulfonated Poly(p-phenylene) Derivatives for Proton Exchange Membranes : High molecular weight poly(2,5-benzophenone) derivatives have been synthesized for potential use in proton exchange membranes. These polymers demonstrate high thermal stability and significant proton conductivity (Ghassemi & Mcgrath, 2004).

Organometallic Chemistry

- Ortho-CH Activation of Aromatic Ketones by a Trihydride-Stannyl-Osmium(IV) Complex : Research involving partially fluorinated aromatic ketones like 2-fluorobenzophenone imine shows significant findings in the field of organometallic chemistry (Esteruelas et al., 2003).

Propiedades

IUPAC Name |

(2-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO/c19-17-6-2-1-5-16(17)18(21)15-9-7-14(8-10-15)13-20-11-3-4-12-20/h1-2,5-10H,3-4,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBRWQXILHFKBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642756 |

Source

|

| Record name | (2-Fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4'-pyrrolidinomethyl benzophenone | |

CAS RN |

898776-63-1 |

Source

|

| Record name | (2-Fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dimethyl-1,4-dihydropyrazolo[3,4-b][1,4]thiazin-5(6H)-one](/img/structure/B1346444.png)

![Thieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1346461.png)

![4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B1346462.png)